molecular formula C25H17N3O4S B11599159 (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11599159
M. Wt: 455.5 g/mol
InChI Key: URMYPHCWJYFDJA-HMAPJEAMSA-N
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Description

The compound (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiazolo-triazine core, and an acetylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-triazine core, followed by the introduction of the furan and acetylphenyl groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and acetyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale manufacturing processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include furanones, benzyl alcohol derivatives, and substituted thiazolo-triazines. These products can be further utilized in various synthetic applications.

Scientific Research Applications

(2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2Z)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-BENZYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

(2Z)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H17N3O4S/c1-15(29)17-7-9-18(10-8-17)21-12-11-19(32-21)14-22-24(31)28-25(33-22)26-23(30)20(27-28)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3/b22-14-

InChI Key

URMYPHCWJYFDJA-HMAPJEAMSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3

Origin of Product

United States

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